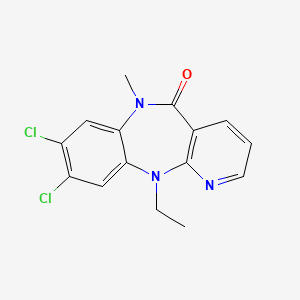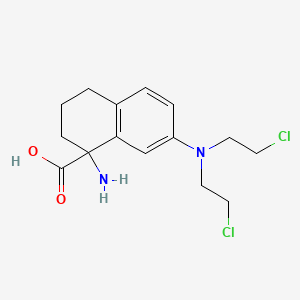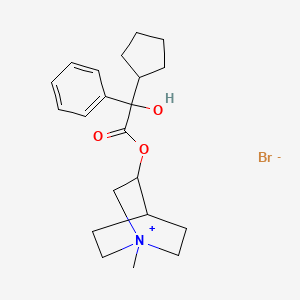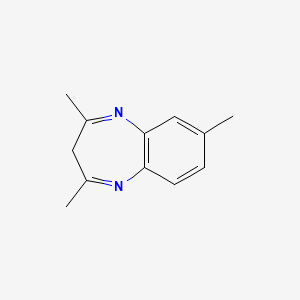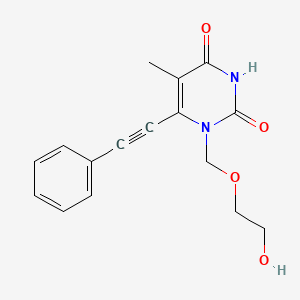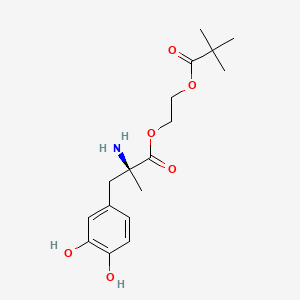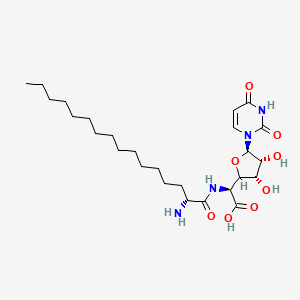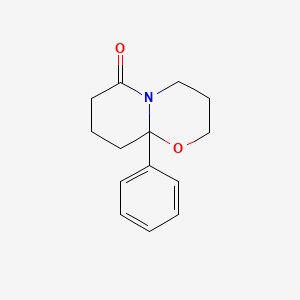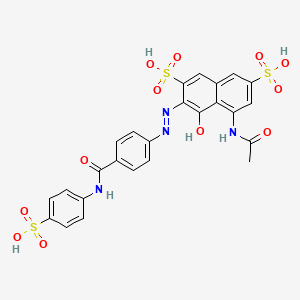
Physostigmine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physostigmine hydrobromide is a cholinesterase inhibitor derived from the Calabar bean, also known as Physostigma venenosum. It is a parasympathomimetic alkaloid that is used primarily in the treatment of glaucoma and anticholinergic toxicity. This compound is known for its ability to cross the blood-brain barrier, making it effective in treating central nervous system effects caused by anticholinergic drug overdoses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Physostigmine hydrobromide can be synthesized through several methods. One common synthetic route involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrobromide salt. The reaction conditions typically involve the use of hydrobromic acid to form the hydrobromide salt from the base compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Calabar bean, followed by purification and conversion to the hydrobromide salt. The process is optimized to ensure high yield and purity, often involving multiple steps of extraction, crystallization, and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: Physostigmine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the physostigmine molecule, leading to the formation of derivatives with altered activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of eseroline, a major metabolite of physostigmine .
Applications De Recherche Scientifique
Physostigmine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study cholinesterase inhibition and the mechanisms of enzyme inhibition.
Biology: Researchers use this compound to study neurotransmission and the role of acetylcholine in the nervous system.
Medicine: It is used in the treatment of glaucoma, anticholinergic toxicity, and as a diagnostic tool for Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting cholinergic systems
Mécanisme D'action
Physostigmine hydrobromide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By preventing the hydrolysis of acetylcholine, physostigmine increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This action stimulates both nicotinic and muscarinic receptors, leading to increased parasympathetic activity .
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target of this compound.
Nicotinic and Muscarinic Receptors: These receptors are activated due to the increased availability of acetylcholine
Comparaison Avec Des Composés Similaires
Physostigmine hydrobromide is often compared with other cholinesterase inhibitors such as:
Neostigmine: Unlike physostigmine, neostigmine does not cross the blood-brain barrier and is primarily used for peripheral applications.
Rivastigmine: Similar to physostigmine, rivastigmine crosses the blood-brain barrier and is used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease, but with a different pharmacokinetic profile
Uniqueness: this compound’s ability to cross the blood-brain barrier and its rapid onset of action make it unique among cholinesterase inhibitors. Its effectiveness in treating central nervous system effects of anticholinergic toxicity sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6091-13-0 |
|---|---|
Formule moléculaire |
C15H22BrN3O2 |
Poids moléculaire |
356.26 g/mol |
Nom IUPAC |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrobromide |
InChI |
InChI=1S/C15H21N3O2.BrH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |
Clé InChI |
HFIWKRLOGGSAQX-PBCQUBLHSA-N |
SMILES isomérique |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
SMILES canonique |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
